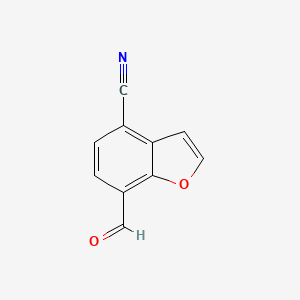
7-Formylbenzofuran-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Formylbenzofuran-4-carbonitrile is an organic compound with the molecular formula C10H5NO2 It is a derivative of benzofuran, characterized by the presence of a formyl group at the 7th position and a carbonitrile group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Formylbenzofuran-4-carbonitrile typically involves the intramolecular Friedel-Crafts reaction. This method is catalyzed by phosphoric acid and exhibits good functional group tolerance for both electron-withdrawing and electron-donating groups . The reaction conditions are generally mild, and the yields can be quite high, up to 94%.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often employ continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions: 7-Formylbenzofuran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the formyl group to a carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 7-Formylbenzofuran-4-carboxylic acid.
Reduction: 7-Formylbenzofuran-4-amine.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
7-Formylbenzofuran-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 7-Formylbenzofuran-4-carbonitrile exerts its effects is primarily through its interaction with various molecular targets. The formyl and carbonitrile groups allow it to participate in a range of chemical reactions, making it a versatile intermediate. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Benzofuran-4-carbonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
7-Formylbenzofuran: Lacks the carbonitrile group, limiting its applications in nucleophilic substitution reactions.
4-Benzofurancarbonitrile: Similar structure but different functional group positioning, affecting its reactivity and applications.
Uniqueness: 7-Formylbenzofuran-4-carbonitrile is unique due to the presence of both formyl and carbonitrile groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in synthetic organic chemistry and various research applications.
Properties
Molecular Formula |
C10H5NO2 |
|---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
7-formyl-1-benzofuran-4-carbonitrile |
InChI |
InChI=1S/C10H5NO2/c11-5-7-1-2-8(6-12)10-9(7)3-4-13-10/h1-4,6H |
InChI Key |
ODUGGKQAQLPPAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=COC2=C1C=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


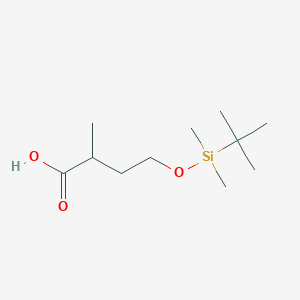

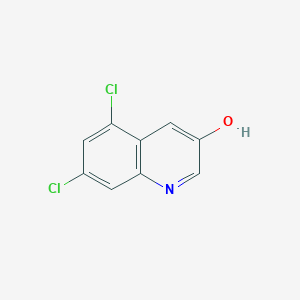
![2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685554.png)
![6-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13685555.png)

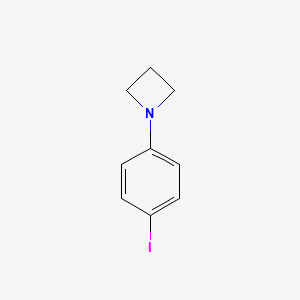
![Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B13685567.png)
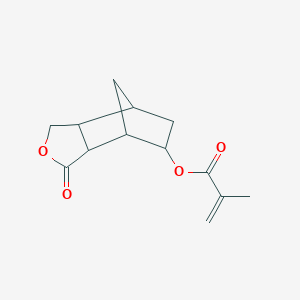
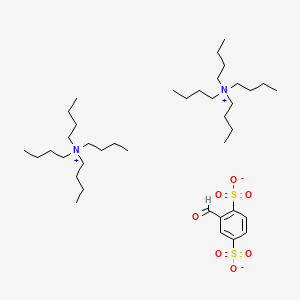
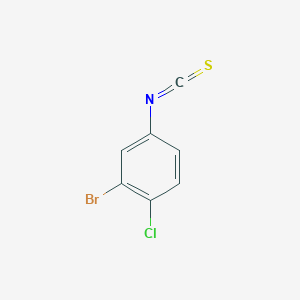
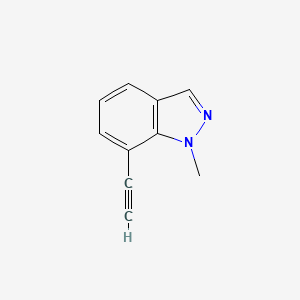
![(S)-2-[1-Boc-4-[7-Cbz-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-2-piperazinyl]acetonitrile](/img/structure/B13685594.png)

